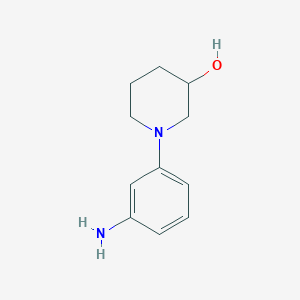

1-(3-Aminophenyl)piperidin-3-ol

Beschreibung

1-(3-Aminophenyl)piperidin-3-ol is a substituted piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a 3-aminophenyl substituent on the nitrogen atom.

Eigenschaften

Molekularformel |

C11H16N2O |

|---|---|

Molekulargewicht |

192.26 g/mol |

IUPAC-Name |

1-(3-aminophenyl)piperidin-3-ol |

InChI |

InChI=1S/C11H16N2O/c12-9-3-1-4-10(7-9)13-6-2-5-11(14)8-13/h1,3-4,7,11,14H,2,5-6,8,12H2 |

InChI-Schlüssel |

MGCJCOWNXOLISM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)C2=CC=CC(=C2)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including 1-(3-Aminophenyl)piperidin-3-ol, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2, which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, the intramolecular amination of organoboronates provides piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium . These methods are scalable and provide high yields of the desired products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Aminophenyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in cycloaddition and annulation reactions, leading to the formation of spiropiperidines and condensed piperidines .

Common Reagents and Conditions: Common reagents used in the reactions of 1-(3-Aminophenyl)piperidin-3-ol include ammonium acetate, SOCl2, and organoboronates . Reaction conditions often involve the use of catalysts such as Cp*Ir complexes and microwave irradiation to enhance reaction efficiency .

Major Products Formed: The major products formed from the reactions of 1-(3-Aminophenyl)piperidin-3-ol include substituted piperidines, spiropiperidines, and piperidinones . These products have significant pharmacological and biological activities.

Wissenschaftliche Forschungsanwendungen

1-(3-Aminophenyl)piperidin-3-ol has various scientific research applications in chemistry, biology, medicine, and industry. Piperidine derivatives are utilized as building blocks in drug design and synthesis . They exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . The compound is also used in the synthesis of biologically active molecules and potential drug candidates .

Wirkmechanismus

The mechanism of action of 1-(3-Aminophenyl)piperidin-3-ol involves its interaction with molecular targets and pathways in the body. Piperidine derivatives can act as ligands for various receptors and enzymes, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved depend on the structure and functional groups of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogues

Structural Analogues with Piperidin-3-ol Core

2.1.1. 1-(4-Octylphenethyl)piperidin-3-ol (RB-019)

- Structure: Features a 4-octylphenethyl group instead of the 3-aminophenyl substituent.

- Activity : Acts as a selective sphingosine kinase 1 (SK1) inhibitor with 6.1-fold selectivity over SK2, attributed to the hydrophobic octylphenyl group and hydroxyl positioning .

- Key Difference: The bulky lipophilic substituent enhances SK1 binding, whereas the 3-aminophenyl group in the target compound may favor interactions with aromatic or polar targets.

2.1.2. 1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol Hydrochloride (Compound 19)

- Structure: Contains a phenoxyethoxyethyl chain linked to the piperidine nitrogen.

- Activity : Exhibits anticonvulsant and analgesic properties, with in silico predictions suggesting favorable metabolic stability .

- Key Difference: The ether-linked phenoxy group may improve blood-brain barrier penetration compared to the aminophenyl group, which could limit CNS activity in the target compound.

Analogues with Modified Aromatic Substituents

2.2.1. 1-(3-Aminobenzoyl)piperidin-3-ol

- Structure: Replaces the 3-aminophenyl group with a 3-aminobenzoyl moiety.

- Molecular Data: Property 1-(3-Aminophenyl)piperidin-3-ol (Hypothetical) 1-(3-Aminobenzoyl)piperidin-3-ol Molecular Formula C11H16N2O C12H16N2O2 Molecular Weight ~192.26 g/mol 220.27 g/mol Key Functional Group 3-Aminophenyl 3-Aminobenzoyl

2.2.2. 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol

- Structure: Substitutes the hydroxyl group with ethanol and the 3-aminophenyl with 4-aminophenyl.

- Activity: Research-grade compound with unspecified biological activity; the 4-aminophenyl isomer may exhibit distinct target specificity compared to the 3-aminophenyl variant .

Functional Implications of Structural Variations

Hydroxyl Group Position

- 3-OH vs. 4-OH Isomers: describes 1-(3-aminophenyl)piperidin-4-ol, which likely has distinct hydrogen-bonding capabilities and spatial orientation compared to the 3-OH isomer. For example, RB-019 (3-OH) showed higher SK1 selectivity than its 4-hydroxy analogues .

Substituent Effects on Bioactivity

- Lipophilic Groups (e.g., octylphenyl in RB-019): Enhance membrane permeability and target binding in hydrophobic pockets.

- Polar Groups (e.g., aminobenzoyl in 1-(3-aminobenzoyl)piperidin-3-ol): Improve solubility but may reduce CNS penetration.

Tables

Table 1: Select Piperidin-3-ol Analogues and Their Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.